

Dinordrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Dinordrin*

Cat. No.: *B607124*

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Abstract

Dinordrin is a synthetic steroid recognized for its potent luteolytic activity, positioning it as a compound of significant interest in reproductive biology and pharmacology. This technical guide provides a comprehensive overview of **Dinordrin**'s chemical structure, physicochemical properties, and its established effects on reproductive hormones. While detailed experimental protocols from its initial synthesis and bioassays are not readily available in the public domain, this document outlines generalized methodologies for the types of studies conducted. Furthermore, a proposed mechanism of action is presented, illustrating the potential signaling pathways through which **Dinordrin** exerts its luteolytic effects by modulating progesterone and estrogen levels.

Chemical Structure and Physicochemical Properties

Dinordrin, a potent implantation inhibitor and hormone, is a synthetic steroid with a complex molecular architecture.^[1] Its chemical identity is well-established through various identifiers and a range of physicochemical properties have been reported.

Chemical Identifiers of **Dinordrin**^{[1][2]}

Identifier	Value
IUPAC Name	[(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate
CAS Number	64675-08-7
Molecular Formula	C27H36O4
SMILES String	<chem>CCC(O[C@@]1(C[C@H]2--INVALID-LINK--(C#C)OC(CC)=O)C">C@@HC1)C#C)=O</chem>

A closely related compound, "**Dinordrin I** (free alcohol)," has also been identified.[\[3\]](#)

Chemical Identifiers of **Dinordrin I** (free alcohol)[\[3\]](#)

Identifier	Value
IUPAC Name	(6R,8aS)-2,6-diethynyl-5a-methyl-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]indene-2,6-diol
CAS Number	64675-09-8
Molecular Formula	C21H28O2
SMILES String	<chem>CC12CCC3C([C@@H]1CC[C@]2(C#C)O)CCC4C3CC(C4)(C#C)O</chem>

The following table summarizes the key physicochemical properties of **Dinordrin**.

Physicochemical Properties of **Dinordrin**

Property	Value
Molecular Weight	424.57 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

Biological Activity and Mechanism of Action

Dinordrin is characterized as a steroid with a pronounced luteolytic effect, leading to a significant decrease in plasma estrogen and progesterone levels. This activity underlies its function as an implantation inhibitor. The precise molecular mechanisms and signaling pathways modulated by **Dinordrin** have not been fully elucidated in publicly available literature. However, based on its known biological outcomes and the established understanding of luteolysis, a hypothetical mechanism of action can be proposed.

The process of luteolysis, the regression of the corpus luteum, is primarily initiated by prostaglandin F₂α (PGF₂α). PGF₂α, released from the uterus, binds to its receptor on luteal cells, triggering a signaling cascade that inhibits progesterone synthesis and induces apoptosis. This process is also regulated by gonadotropins, such as luteinizing hormone (LH), which are essential for maintaining the corpus luteum and progesterone production.

It is plausible that **Dinordrin**, as a synthetic steroid, interferes with these hormonal signaling pathways. It may act as an antagonist at the progesterone and/or estrogen receptors in the hypothalamus and pituitary, disrupting the normal feedback loops that control gonadotropin release. Reduced gonadotropin support would render the corpus luteum more susceptible to the luteolytic actions of PGF₂α. Alternatively, **Dinordrin** could directly modulate the PGF₂α signaling pathway within the corpus luteum, amplifying its apoptotic effects.

Proposed Signaling Pathway for Dinordrin's Luteolytic Effect

The following diagram illustrates a hypothetical signaling pathway for **Dinordrin's** action, integrating the known players in luteolysis.

Proposed signaling pathway of **Dinordrin's** luteolytic action.

Experimental Protocols

The seminal work by Crabbé and colleagues in 1979 described the synthesis and bioassay of **Dinordrin**. While the full text containing detailed experimental procedures is not widely accessible, this section provides generalized protocols for the key experiments mentioned in the publication's abstract: the rat uterotrophic activity bioassay and the postovulatory contraceptive effectiveness assay in baboons.

Generalized Protocol: Rat Uterotrophic Bioassay

This bioassay is a standard method to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rats.

Objective: To determine the estrogenic activity of a test compound.

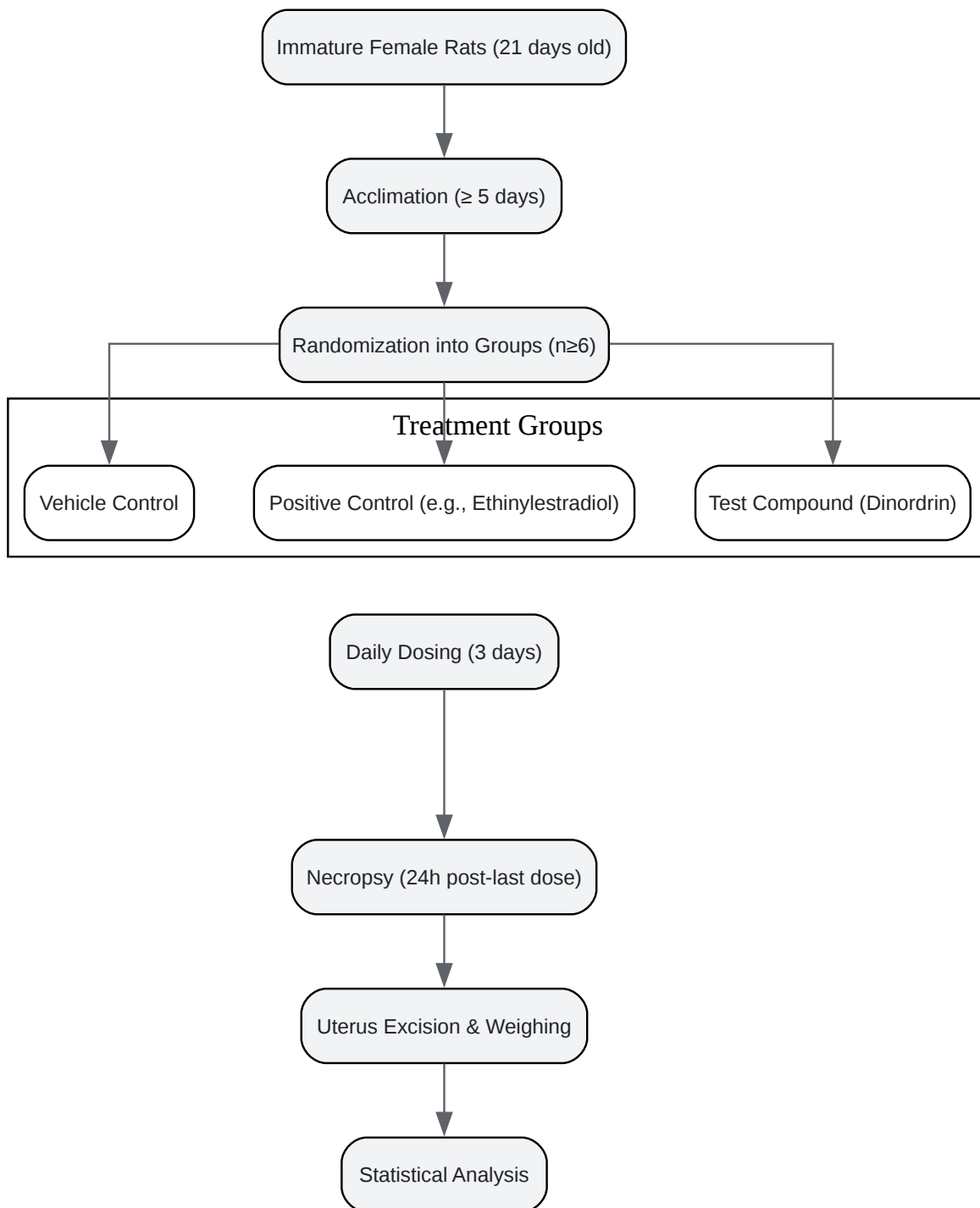
Materials:

- Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old).
- Test compound (**Dinordrin**).
- Vehicle (e.g., corn oil, sesame oil).
- Positive control (e.g., 17 α -ethinylestradiol).
- Analytical balance.
- Gavage needles or syringes for subcutaneous injection.

Procedure:

- Animal Acclimation: Acclimate immature female rats to laboratory conditions for at least 5 days.
- Group Assignment: Randomly assign animals to control and treatment groups ($n \geq 6$ per group).

- **Dosing:** Administer the test compound, vehicle, or positive control daily for three consecutive days via oral gavage or subcutaneous injection.
- **Observation:** Monitor animals daily for clinical signs of toxicity.
- **Necropsy:** Approximately 24 hours after the final dose, euthanize the animals.
- **Uterine Weight Measurement:** Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The uterus can also be blotted to obtain a blotted weight.
- **Data Analysis:** Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A significant increase in uterine weight indicates estrogenic activity.



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Generalized workflow for the rat uterotrophic bioassay.

Generalized Protocol: Postovulatory Contraceptive Effectiveness Assay in Baboons

This assay evaluates the ability of a compound to prevent pregnancy when administered shortly after ovulation.

Objective: To assess the postovulatory antifertility effect of a test compound.

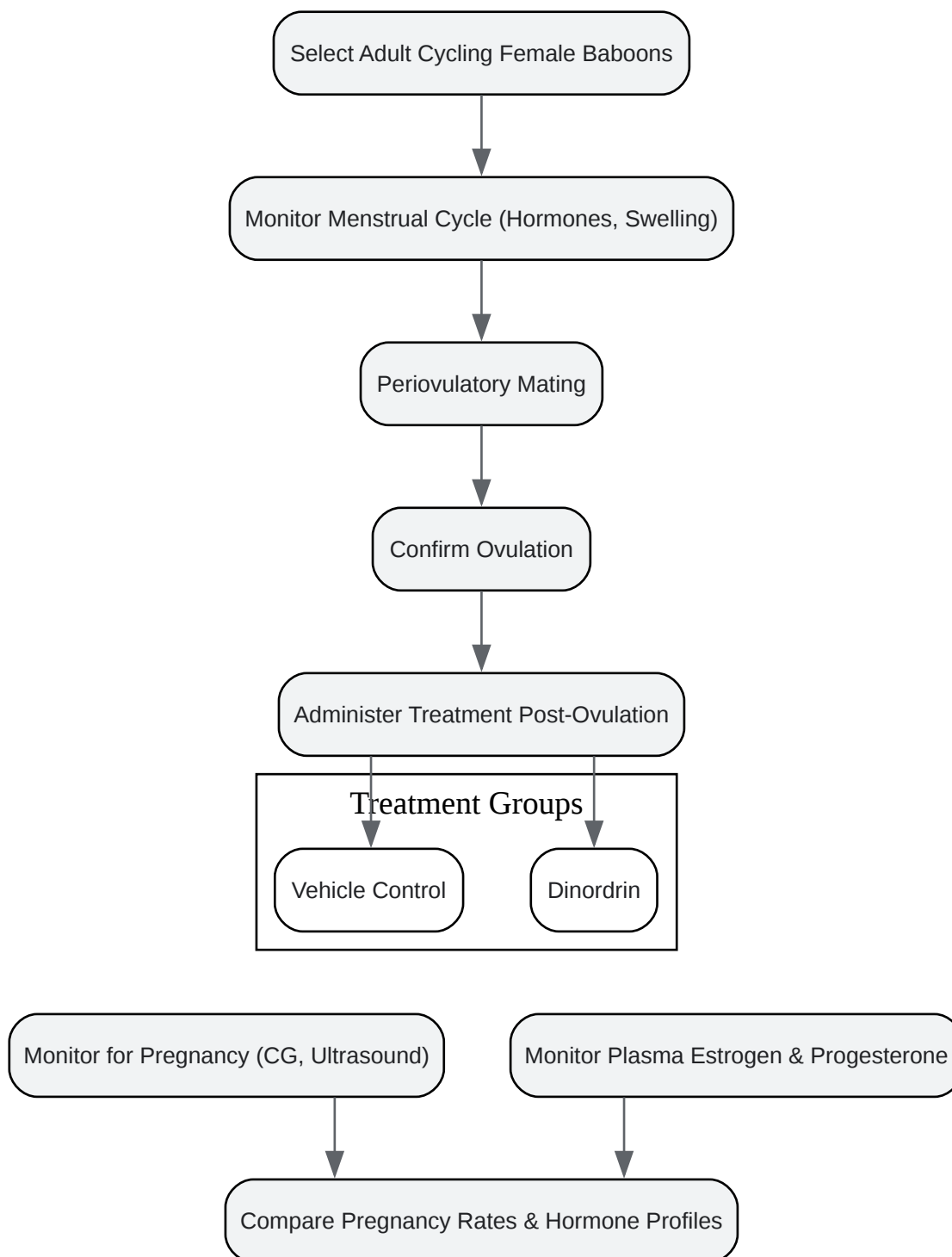
Materials:

- Adult, cycling female baboons with a documented history of regular menstrual cycles.
- Male baboons of proven fertility.
- Test compound (**Dinordrin**).
- Vehicle.
- Hormone assay kits (for estrogen and progesterone).
- Ultrasound equipment for monitoring follicular development and ovulation.

Procedure:

- **Cycle Monitoring:** Monitor the menstrual cycles of female baboons to determine the timing of ovulation. This can be done through observation of perineal swelling and/or measurement of serum hormone levels (estrogen surge).
- **Mating:** House the female with a fertile male during the periovulatory period.
- **Treatment:** Following confirmed ovulation, administer the test compound or vehicle for a specified duration (e.g., two doses daily for 4 days).
- **Pregnancy Diagnosis:** Monitor for pregnancy, typically by measuring serum chorionic gonadotropin (CG) levels and/or performing ultrasound examinations.
- **Hormone Level Monitoring:** Collect blood samples throughout the treatment and post-treatment period to measure plasma estrogen and progesterone concentrations.

- **Data Analysis:** Compare the pregnancy rates between the treated and control groups. A significant reduction in pregnancy rate in the treated group indicates contraceptive effectiveness. Analyze hormone profiles to assess the luteolytic effect.



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Generalized workflow for postovulatory contraceptive assay in baboons.

Conclusion

Dinordrin is a synthetic steroid with significant potential as a luteolytic agent. Its well-defined chemical structure and properties provide a solid foundation for further research. While the precise molecular mechanisms of its action require more detailed investigation, the proposed signaling pathway involving the modulation of gonadotropin and PGF2 α signaling offers a rational framework for future studies. The generalized experimental protocols provided herein can serve as a guide for researchers seeking to replicate or build upon the initial findings. Further exploration of **Dinordrin**'s interaction with steroid hormone receptors and its downstream effects on luteal cell function will be crucial for a complete understanding of its biological activity and for the potential development of novel reproductive health therapeutics.

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References

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- To cite this document: BenchChem. [Dinordrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607124#chemical-structure-and-properties-of-dinordrin]

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